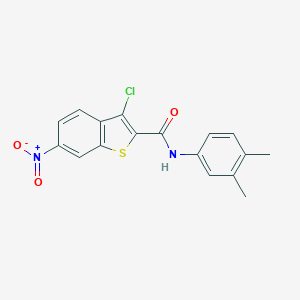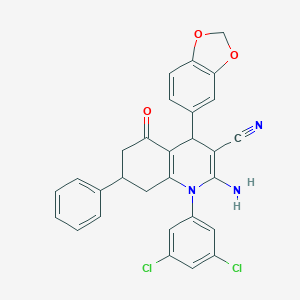
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound with a complex structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the carboxamide group.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Phenyl Group: The phenyl group with acetyl and methoxy substituents can be synthesized separately and then coupled to the triazole-adamantane intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a triazoline under specific conditions.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a triazoline derivative.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and adamantane moieties. It can also be used in the design of new drugs with potential therapeutic effects.
Medicine
Medically, N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE could be investigated for its antiviral, antibacterial, or anticancer properties due to the presence of the triazole ring, which is known for its biological activity.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(4,5-dimethoxyphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
Uniqueness
The uniqueness of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methoxy groups on the phenyl ring, along with the chloro-substituted triazole and adamantane core, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C23H27ClN4O4 |
|---|---|
Poids moléculaire |
458.9g/mol |
Nom IUPAC |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H27ClN4O4/c1-13(29)16-5-18(31-2)19(32-3)6-17(16)26-20(30)22-7-14-4-15(8-22)10-23(9-14,11-22)28-12-25-21(24)27-28/h5-6,12,14-15H,4,7-11H2,1-3H3,(H,26,30) |
Clé InChI |
BYKIEIKDTZQLHU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)
![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)





![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-1-benzothiophene-3-carbohydrazide](/img/structure/B445936.png)

![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B445941.png)
